
Tricosa-1,14-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosa-1,14-diene is an organic compound with the molecular formula C23H44 . It is a long-chain hydrocarbon with two double bonds located at the 1st and 14th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosa-1,14-diene can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter hydrocarbon chains followed by selective hydrogenation and dehydrogenation steps to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the coupling and hydrogenation reactions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the oligomerization of ethylene or other lower alkenes. This process involves the use of metal catalysts to form longer hydrocarbon chains, followed by selective dehydrogenation to introduce the double bonds. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Tricosa-1,14-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The double bonds can be reduced to form the corresponding saturated hydrocarbon using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (e.g., chlorine, bromine) and hydrohalic acids (e.g., HCl, HBr).
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Saturated hydrocarbons: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
Tricosa-1,14-diene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers
Mechanism of Action
The mechanism by which tricosa-1,14-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds act as reactive sites for various transformations. In biological systems, this compound may interact with enzymes or cell membranes, affecting their structure and function. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Tricosa-1,14,17,20-tetraene: A compound with four double bonds, showing similar reactivity but with additional sites for chemical transformations.
Tricosa-3,6,9-triene: A compound with three double bonds, used in similar applications but with different reactivity patterns.
Uniqueness: Tricosa-1,14-diene is unique due to its specific placement of double bonds, which allows for selective reactions and applications. Its long hydrocarbon chain also provides unique physical properties, such as hydrophobicity and flexibility, making it suitable for various industrial and research applications .
Properties
CAS No. |
104899-38-9 |
|---|---|
Molecular Formula |
C23H44 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
tricosa-1,14-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-23H2,2H3 |
InChI Key |
KLQYEDATAKFWNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


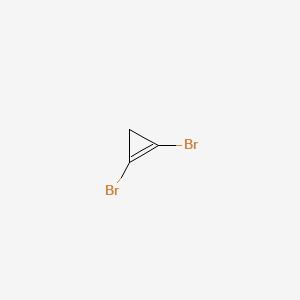
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
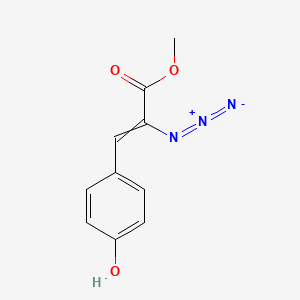
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
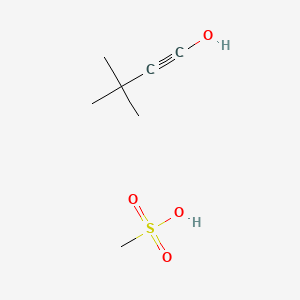
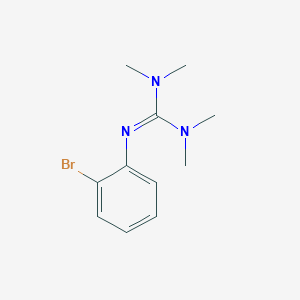
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
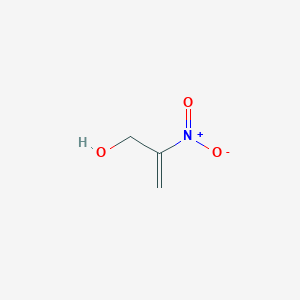
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
